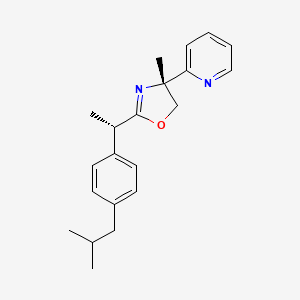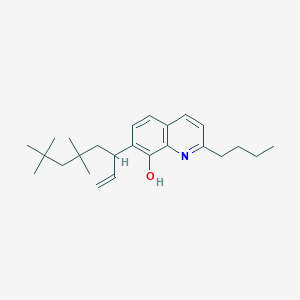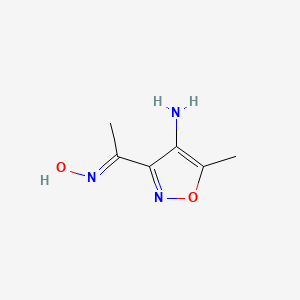
1-Ethyl-4,8-dimethylquinoline-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4,8-dimethylquinoline-2(1H)-thione: is an organic compound belonging to the quinoline family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4,8-dimethylquinoline-2(1H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,8-dimethylquinoline.
Alkylation: The 4,8-dimethylquinoline is then alkylated using ethyl iodide in the presence of a strong base such as potassium carbonate to introduce the ethyl group at the 1-position.
Thionation: The final step involves the conversion of the quinoline derivative to the thione form. This is typically achieved using Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-Ethyl-4,8-dimethylquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoline derivatives.
科学研究应用
1-Ethyl-4,8-dimethylquinoline-2(1H)-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of 1-Ethyl-4,8-dimethylquinoline-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, lacking the ethyl and thione groups.
4,8-Dimethylquinoline: Similar structure but without the ethyl and thione groups.
1-Ethylquinoline: Lacks the dimethyl and thione groups.
Uniqueness
1-Ethyl-4,8-dimethylquinoline-2(1H)-thione is unique due to the presence of both the ethyl and thione groups, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
属性
分子式 |
C13H15NS |
|---|---|
分子量 |
217.33 g/mol |
IUPAC 名称 |
1-ethyl-4,8-dimethylquinoline-2-thione |
InChI |
InChI=1S/C13H15NS/c1-4-14-12(15)8-10(3)11-7-5-6-9(2)13(11)14/h5-8H,4H2,1-3H3 |
InChI 键 |
BPBNEPICPCONBN-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=S)C=C(C2=CC=CC(=C21)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)






![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)
![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)

